Pandangolide 1a
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Overview
Description
Pandangolide 1a is a hexaketide lactone isolated from the sponge-associated fungus Cladosporium sp. It is a diastereoisomer of pandangolide 1. It has a role as a metabolite. It is a hexaketide, a secondary alpha-hydroxy ketone and a macrolide.
Scientific Research Applications
1. Source and Structure
Pandangolide 1a is a hexaketide metabolite derived from marine and terrestrial sources. It was isolated from the ethyl acetate extract of the fungus Cladosporium sp., associated with the Red Sea sponge Niphates rowi, and characterized using NMR techniques and mass spectrometry (Gesner et al., 2005). Another study reported the isolation of pandangolide 1 from Cladosporium oxysporum, an endophyte of the terrestrial plant Alyxia reinwardtii, signifying its presence in diverse ecological niches (Hartanti et al., 2015).
2. Biogenetic Considerations
Research on this compound involves understanding its biogenetic origins and structural revisions. A study focused on the 12-membered macrolides thiocladospolides A-D, isolated from Cladosporium cladosporioides, included pandangolide 3 for comparison and structural analysis (Zhang et al., 2019).
3. Synthetic Strategies
The total synthesis of pandangolide 1 has been a subject of research, highlighting the challenges and methodologies in chemically reproducing complex natural compounds. An 18-step synthetic strategy from 1,3-propane diol was developed for pandangolide 1, utilizing techniques like Sharpless asymmetric dihydroxylation and Grubbs ring closing metathesis (Reddy et al., 2019).
4. Antimicrobial Potential
Some studies have investigated the antimicrobial properties of compounds related to this compound. For instance, compounds isolated from Cladosporium herbarum, including pandangolide 3, showed antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (Jadulco et al., 2001). This suggests potential applications in combating bacterial infections.
Properties
Molecular Formula |
C12H20O5 |
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Molecular Weight |
244.28 g/mol |
IUPAC Name |
(4S,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |
InChI |
InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10-/m0/s1 |
InChI Key |
LSLSZASQWJAEHT-GUBZILKMSA-N |
Isomeric SMILES |
C[C@H]1CCCCC[C@@H](C(=O)[C@H](CC(=O)O1)O)O |
Canonical SMILES |
CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |
Synonyms |
pandangolide 1 pandangolide 1a |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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